![molecular formula C15H13ClFNO3S B2440256 N-(3-chlorophenyl)-3-(4-fluorophenyl)sulfonylpropanamide CAS No. 895449-08-8](/img/structure/B2440256.png)
N-(3-chlorophenyl)-3-(4-fluorophenyl)sulfonylpropanamide
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Description
N-(3-chlorophenyl)-3-(4-fluorophenyl)sulfonylpropanamide, also known as CFTRinh-172, is a potent and selective inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels. CFTR is a protein that regulates the transport of chloride ions across cell membranes, and mutations in the CFTR gene can lead to cystic fibrosis, a life-threatening genetic disease. CFTRinh-172 has been extensively studied as a tool compound for investigating CFTR function and as a potential therapeutic agent for cystic fibrosis.
Scientific Research Applications
Synthesis and Material Applications
Research on sulfonamide derivatives, including those structurally related to N-(3-chlorophenyl)-3-(4-fluorophenyl)sulfonylpropanamide, has demonstrated significant relevance in materials science, particularly in the development of novel polymers and compounds with specific properties:
- Fuel Cell Technology : A study on sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, utilizing bis(4-fluorophenyl)sulfone, revealed their potential for fuel-cell applications due to their high proton conductivity and mechanical properties, presenting a promising alternative to perfluorinated ionomer membranes like Nafion (Bae, Miyatake, & Watanabe, 2009).
- Electrochemical Capacitors : The electrochemical deposition of polymers from 3-(4-fluorophenyl)thiophene and related compounds onto carbon paper electrodes showcased their suitability as active materials for electrochemical capacitor applications, achieving high energy and power densities (Ferraris, Eissa, Brotherston, & Loveday, 1998).
Environmental Sciences
- Pollutant Degradation : Studies on the anaerobic degradation of halogenated phenols by sulfate-reducing consortia indicated the potential of microbial consortia to utilize chlorophenols as carbon and energy sources, contributing to the bioremediation of contaminated environments. This research sheds light on the environmental fate and microbial metabolism of chlorophenyl compounds (Häggblom & Young, 1995).
Chemical Synthesis and Characterization
- Mechanosynthesis : The mechanochemical synthesis of sulfonyl-(thio)ureas, including known anti-diabetic drugs, showcases an innovative approach to drug synthesis, potentially applicable to derivatives of this compound for various applications beyond its direct use (Tan, Štrukil, Mottillo, & Friščić, 2014).
properties
IUPAC Name |
N-(3-chlorophenyl)-3-(4-fluorophenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO3S/c16-11-2-1-3-13(10-11)18-15(19)8-9-22(20,21)14-6-4-12(17)5-7-14/h1-7,10H,8-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWRAMCXLPOZNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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